4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine
Description
4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a pyrimidine and a triazole moiety
Properties
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-10-5-11(2)17-13(16-10)18-3-4-20-12(6-18)7-19-9-14-8-15-19/h5,8-9,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIYKSIBAHWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOC(C2)CN3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with morpholine.
Synthesis of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a Biginelli reaction, involving the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Synthesis of Triazole Intermediate:
Coupling Reaction: The final step involves the nucleophilic substitution reaction where the pyrimidine and triazole intermediates are coupled with morpholine under basic conditions, often using a catalyst such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the triazole or pyrimidine moieties can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions with catalysts like sodium hydride (NaH).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of new heterocyclic compounds with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole and pyrimidine moieties can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)piperidine
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)thiazole
- 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)oxazole
Uniqueness
Compared to similar compounds, 4-(4,6-Dimethylpyrimidin-2-yl)-2-(1,2,4-triazol-1-ylmethyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties. The presence of both pyrimidine and triazole rings in the same molecule allows for diverse interactions with biological targets, enhancing its potential as a versatile bioactive compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
